1,9-Pyrazoloanthrone

Catalog No.
S548262
CAS No.
129-56-6
M.F
C14H8N2O
M. Wt
220.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Pyrazoloanthrone

CAS Number

129-56-6

Product Name

1,9-Pyrazoloanthrone

IUPAC Name

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

InChI

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16)

InChI Key

ACPOUJIDANTYHO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

1,9-pyrazoloanthrone, 2h-dibenzo(cd,g)indazol-6-one, anthra(1,9-cd)pyrazol-6(2H)-one, NSC-75890, NSC75890, pyrazolanthrone, SP600125

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O

Description

The exact mass of the compound 1,9-Pyrazoloanthrone is 220.06366 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75890. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. It belongs to the ontological category of anthrapyrazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-Pyrazoloanthrone as a c-Jun N-terminal Kinase (JNK) Inhibitor

The primary application of 1,9-Pyrazoloanthrone in scientific research lies in its ability to inhibit c-Jun N-terminal kinases (JNKs). JNKs are a family of protein kinases involved in various cellular processes, including stress response, proliferation, and differentiation . 1,9-Pyrazoloanthrone acts as a competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing them from phosphorylating target proteins [PMID: 15888553]. This allows researchers to study the specific roles of JNK signaling in various biological systems.

Several studies have documented the effectiveness of 1,9-Pyrazoloanthrone (often referred to by its synonym SP-600125) in inhibiting JNK activity. For instance, a study published in the American Journal of Physiology demonstrated that SP-600125 treatment suppressed the expression of a specific gene regulated by JNK signaling [PMID: 15888553].

Derivatives for Expanded Biological Activities

While 1,9-Pyrazoloanthrone itself functions primarily as a JNK inhibitor, researchers have explored the potential of its derivatives for a wider range of biological activities. By modifying the core structure, scientists can create new compounds with enhanced potency, selectivity, and potentially novel therapeutic applications .

1,9-Pyrazoloanthrone is a synthetic organic compound with the chemical formula C14H8N2OC_{14}H_{8}N_{2}O. It belongs to the class of anthraquinone derivatives and is recognized for its distinctive pyrazole moiety. This compound has garnered attention due to its biological activities and potential therapeutic applications. It is primarily known as a selective inhibitor of c-Jun N-terminal kinase, which plays a crucial role in various cellular processes, including stress responses and apoptosis .

1,9-Pyrazoloanthrone acts as a competitive inhibitor for the ATP binding site of JNKs []. JNKs are enzymes involved in stress signaling pathways within cells. By inhibiting JNK activity, 1,9-pyrazoloanthrone allows researchers to study the effects of JNK signaling on various cellular processes [].

Physical and Chemical Properties

  • Melting point: 280-282 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in hot ethanol and acetic acid []
  • Color: Yellow []
, including:

  • Diazotization: This involves converting 1-aminoanthraquinone into a diazonium salt, which can then react with sodium hydrogen sulfite to form 1,9-pyrazoloanthrone .
  • Hydrolysis: The compound can be converted into its N-acetyl derivative for purification, followed by hydrolysis to regenerate 1,9-pyrazoloanthrone .

These reactions highlight the compound's versatility in synthetic chemistry and its functional group transformations.

1,9-Pyrazoloanthrone exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase. This inhibition has implications in various cellular processes:

  • Antineoplastic Activity: The compound has shown promise in cancer treatment by sensitizing cancer cells to other therapeutic agents through the downregulation of hypoxia-inducible factor 1-alpha .
  • Geroprotector: It has been identified as a geroprotector, potentially aiding in the modulation of aging-related cellular pathways .
  • Cytotoxicity: The compound has demonstrated cytotoxic effects on certain cancer cell lines, making it a candidate for further pharmacological studies .

The synthesis of 1,9-pyrazoloanthrone typically involves:

  • Diazotization Reaction: Starting with 1-aminoanthraquinone, the compound undergoes diazotization to form a diazonium salt.
  • Reaction with Sodium Hydrogen Sulfite: The diazonium salt is then reacted with sodium hydrogen sulfite to yield 1,9-pyrazoloanthrone.
  • Purification: For purification purposes, the compound can be converted into its N-acetyl derivative and subsequently hydrolyzed .

This method highlights the compound's synthetic accessibility and potential for further derivatization.

1,9-Pyrazoloanthrone has several notable applications:

  • Research Tool: It serves as a valuable tool in biochemical research for studying signaling pathways involving c-Jun N-terminal kinase .
  • Detection Agent: The compound has been utilized in developing colorimetric and fluorescent chemosensors for detecting cyanide and fluoride ions .
  • Pharmaceutical Development: Its antineoplastic properties make it a candidate for drug development aimed at targeting specific cancers .

Studies have indicated that 1,9-pyrazoloanthrone interacts specifically with c-Jun N-terminal kinase, influencing various downstream signaling pathways. This interaction is crucial in understanding its role in cellular stress responses and apoptosis. Additionally, research has explored its effects on hypoxia-inducible factor pathways, which are vital in cancer biology .

Several compounds share structural or functional similarities with 1,9-pyrazoloanthrone. Here are some notable examples:

Compound NameStructure TypeKey Features
SP600125Anthraquinone derivativeSelective c-Jun N-terminal kinase inhibitor
PyrazolanthronePyrazole-containingInhibits various kinases
AnthraquinoneAnthraquinone backboneUsed in dyes and as an anti-cancer agent
2-Amino-3-carboxypyridinePyridine derivativeExhibits anti-inflammatory properties

Uniqueness of 1,9-Pyrazoloanthrone:
1,9-Pyrazoloanthrone is unique due to its specific inhibitory action on c-Jun N-terminal kinase while also displaying significant antineoplastic activity. Its dual role as a geroprotector further distinguishes it from similar compounds that may not exhibit such diverse biological effects.

Early Synthesis and Structural Characterization

The compound’s synthesis was first reported in 1952 by Bradley and Geddes, who demonstrated halogen substitution reactions in pyrazoloanthrone derivatives using 2-chloroanthraquinone and anhydrous hydrazine in pyridine. This method yielded a foundational route for generating structurally diverse analogues. Earlier work by Mohlau in 1912 on pyrazoloanthrone-based dyes laid the groundwork for understanding its electronic properties, though medicinal applications remained unexplored until the late 20th century.

Table 1: Key Milestones in 1,9-Pyrazoloanthrone Research

YearDevelopmentReference
1912Synthesis of pyrazoloanthrone dyes
1952Halogen substitution methodologies
2001Identification as a JNK inhibitor (SP600125)
2010HIF-1α downregulation in cancer studies

Evolution of Synthetic Methods

Modern synthesis typically involves diazotization of 1-aminoanthraquinone followed by cyclization. Yangzhou Rixing Biological Techno’s optimized protocol achieves 99% yield via a two-stage process:

  • Diazotization: 1-aminoanthraquinone reacts with sodium nitrite in sulfuric acid at 45°C for 8 hours.
  • Cyclization: Sodium metabisulfite reduction under alkaline conditions (pH 12.5–12.8) at 90°C.Alternative routes include coupling 1,4-dichloroanthraquinones with hydrazines, enabling side-chain modifications for enhanced bioactivity.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for 1,9-Pyrazoloanthrone presents several accepted naming conventions, reflecting the compound's complex tetracyclic structure [1] [2] [3]. The primary IUPAC designation is anthra[1,9-cd]pyrazol-6(2H)-one, which describes the anthracene-fused pyrazole structure with a ketone functional group at position 6 [1] [2]. This nomenclature specifically indicates the fusion pattern of the pyrazole ring to positions 1 and 9 of the anthracene core.

An alternative IUPAC name commonly encountered in chemical databases is dibenzo[cd,g]indazol-6(2H)-one [4] [5] [6]. This nomenclature emphasizes the indazole core structure with two fused benzene rings, providing an alternative perspective on the molecular architecture. The systematic tetracyclic nomenclature 14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one provides the most comprehensive structural description, detailing the bridging patterns and unsaturation positions within the four-ring system [5].

Molecular Formula and Structural Isomerism

The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O, representing a compact tetracyclic structure with a molecular weight of 220.23 grams per mole [2] [3] [4]. The compound exhibits significant structural complexity within its relatively small molecular framework, containing 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [2] [3].

The structural architecture consists of four fused aromatic rings forming a rigid planar system [1] [3]. The molecule contains 17 heavy atoms with 4 aromatic rings and exhibits zero rotatable bonds, indicating a completely rigid structure [4]. The compound possesses 1 hydrogen bond donor (the pyrazole NH group) and 3 hydrogen bond acceptors (2 nitrogen atoms and 1 oxygen atom), contributing to its specific intermolecular interaction patterns [4].

Regarding structural isomerism, 1,9-Pyrazoloanthrone represents a specific regioisomer within the broader class of pyrazoloanthrone compounds [12] [13]. The fusion pattern of the pyrazole ring to the anthracene core at positions 1 and 9 distinguishes it from other potential isomeric forms. Research into related pyrazolopyrimidine systems has demonstrated that different condensation conditions can yield distinct regioisomers, such as pyrazolo[1,5-α]pyrimidines versus pyrazolo[3,4-β]pyrimidines, highlighting the importance of precise structural specification in this compound class [12].

The canonical SMILES notation C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O provides an unambiguous structural representation, while the InChI key ACPOUJIDANTYHO-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [2] [5] [6]. The topological polar surface area of 41.46 Ų and formal charge of zero reflect the compound's neutral, moderately polar character suitable for diverse chemical and biological interactions [4].

PropertyValueDatabase Source
Molecular FormulaC14H8N2OPubChem, ChemSpider [2] [4]
Molecular Weight220.23 g/molMultiple sources [2] [3] [4]
Exact Mass220.063663 DaChemSpider [4]
Heavy Atom Count17Calculated [4]
Aromatic Ring Count4Structural analysis [4]
Hydrogen Bond Donors1Structural analysis [4]
Hydrogen Bond Acceptors3Structural analysis [4]
Topological Polar Surface Area41.46 ŲCalculated [4]
Synonym/DesignationCategoryUsage Context
PyrazolanthroneChemical NameLiterature reference [3] [8]
AnthrapyrazoloneChemical ClassChemical classification [8] [9]
JNK Inhibitor IIFunctional DesignationBiochemical research [3] [5] [8]
SP600125Commercial CodeCommercial supplier [3] [8] [9]
NSC 75890NCI RegistryGovernment database [2] [3] [10]
C.I. 70300Color IndexDye classification [2] [11]
CHEMBL7064ChEMBL IDDrug database [2] [7]
UNII-1TW30Y2766FDA IdentifierRegulatory database [2] [7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.063662883 g/mol

Monoisotopic Mass

220.063662883 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1TW30Y2766

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

129-56-6

Wikipedia

1,9-Pyrazoloanthrone

General Manufacturing Information

Anthra[1,9-cd]pyrazol-6(2H)-one: INACTIVE

Dates

Modify: 2023-08-15
1: Konno T, Ninomiya T, Kohno T, Kikuchi S, Sawada N, Kojima T. c-Jun N-terminal kinase inhibitor SP600125 enhances barrier function and elongation of human pancreatic cancer cell line HPAC in a Ca-switch model. Histochem Cell Biol. 2014 Dec 16. [Epub ahead of print] PubMed PMID: 25511417.
2: Li CL, Yang JG, Lin D, Zhao YS, Liu S, Xing SN, Zhao S, Chen CQ, Jiang ZM, Pu FF, Cao JP, Ma DC. Phosphorylation of ribosomal protein S6 kinase 1 at Thr421/Ser424 and dephosphorylation at Thr389 regulates SP600125-induced polyploidization of megakaryocytic cell lines. PLoS One. 2014 Dec 8;9(12):e114389. doi: 10.1371/journal.pone.0114389. eCollection 2014. PubMed PMID: 25486532; PubMed Central PMCID: PMC4259319.
3: Kong Q, Hua H, Cui A, Shao T, Song P, Jiang Y. SP600125 induces Src and type I IGF receptor phosphorylation independent of JNK. Int J Mol Sci. 2014 Sep 15;15(9):16246-56. doi: 10.3390/ijms150916246. PubMed PMID: 25226534; PubMed Central PMCID: PMC4200863.
4: Cao S, Wang T, Yan B, Lu Y, Guo W, Zhang S. Protective effects of SP600125 in brain death-induced liver injury. Clin Res Hepatol Gastroenterol. 2014 Oct;38(5):577-82. doi: 10.1016/j.clinre.2014.05.004. Epub 2014 Jun 23. PubMed PMID: 24969683.
5: Zheng Y, Zhang M, Zhao Y, Chen J, Li B, Cai W. JNK inhibitor SP600125 protects against lipopolysaccharide-induced acute lung injury via upregulation of claudin-4. Exp Ther Med. 2014 Jul;8(1):153-158. Epub 2014 Apr 14. PubMed PMID: 24944614; PubMed Central PMCID: PMC4061205.
6: Jung EJ, Park HC, Chung KH, Kim CW. Proteomic analysis of SP600125-controlled TrkA-dependent targets in SK-N-MC neuroblastoma cells: inhibition of TrkA activity by SP600125. Proteomics. 2014 Feb;14(2-3):202-15. doi: 10.1002/pmic.201300023. PubMed PMID: 24375967.
7: Kim JH, Chae M, Choi AR, Sik Kim H, Yoon S. SP600125 overcomes antimitotic drug-resistance in cancer cells by increasing apoptosis with independence of P-gp inhibition. Eur J Pharmacol. 2014 Jan 15;723:141-7. doi: 10.1016/j.ejphar.2013.11.026. Epub 2013 Dec 12. PubMed PMID: 24333214.
8: Urrutia A, Granado N, Gutierrez-Lopez MD, Moratalla R, O'Shea E, Colado MI. The JNK inhibitor, SP600125, potentiates the glial response and cell death induced by methamphetamine in the mouse striatum. Int J Neuropsychopharmacol. 2014 Feb;17(2):235-46. doi: 10.1017/S1461145713000850. Epub 2013 Oct 8. PubMed PMID: 24103647.
9: Lin Y, Zhang B, Liang H, Lu Y, Ai X, Zhang B, Chen X. JNK inhibitor SP600125 enhances TGF-β-induced apoptosis of RBE human cholangiocarcinoma cells in a Smad-dependent manner. Mol Med Rep. 2013 Dec;8(6):1623-9. doi: 10.3892/mmr.2013.1711. Epub 2013 Oct 2. PubMed PMID: 24100678.
10: Kusakabe K, Ide N, Daigo Y, Tachibana Y, Itoh T, Yamamoto T, Hashizume H, Hato Y, Higashino K, Okano Y, Sato Y, Inoue M, Iguchi M, Kanazawa T, Ishioka Y, Dohi K, Kido Y, Sakamoto S, Yasuo K, Maeda M, Higaki M, Ueda K, Yoshizawa H, Baba Y, Shiota T, Murai H, Nakamura Y. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). J Med Chem. 2013 Jun 13;56(11):4343-56. doi: 10.1021/jm4000215. Epub 2013 May 24. PubMed PMID: 23634759.
11: Anand SS, Maruthi M, Babu PP. The specific, reversible JNK inhibitor SP600125 improves survivability and attenuates neuronal cell death in experimental cerebral malaria (ECM). Parasitol Res. 2013 May;112(5):1959-66. doi: 10.1007/s00436-013-3352-0. Epub 2013 Feb 28. PubMed PMID: 23455938.
12: Li JY, Huang JY, Xing B, Ren KW, Li M, Wei D, Gu PY, Chen G, Gu B, Zhang GF, Hu WX. SP600125, a JNK inhibitor, suppresses growth of JNK-inactive glioblastoma cells through cell-cycle G2/M phase arrest. Pharmazie. 2012 Nov;67(11):942-6. PubMed PMID: 23210245.
13: Urrutia A, Rubio-Araiz A, Gutierrez-Lopez MD, ElAli A, Hermann DM, O'Shea E, Colado MI. A study on the effect of JNK inhibitor, SP600125, on the disruption of blood-brain barrier induced by methamphetamine. Neurobiol Dis. 2013 Feb;50:49-58. doi: 10.1016/j.nbd.2012.10.006. Epub 2012 Oct 12. PubMed PMID: 23069681.
14: Qiu XX, Dai YY, Song ZJ, Fang ZX, Wang WT. [Protective effects and mechanism of SP600125 on lung ischemia/reperfusion injury in rats]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2012 May;28(3):255-8. Chinese. PubMed PMID: 22860429.
15: Jemaà M, Vitale I, Kepp O, Berardinelli F, Galluzzi L, Senovilla L, Mariño G, Malik SA, Rello-Varona S, Lissa D, Antoccia A, Tailler M, Schlemmer F, Harper F, Pierron G, Castedo M, Kroemer G. Selective killing of p53-deficient cancer cells by SP600125. EMBO Mol Med. 2012 Jun;4(6):500-14. doi: 10.1002/emmm.201200228. Epub 2012 Mar 21. PubMed PMID: 22438244; PubMed Central PMCID: PMC3443949.
16: Strittmatter F, Walther S, Gratzke C, Göttinger J, Beckmann C, Roosen A, Schlenker B, Hedlund P, Andersson KE, Stief CG, Hennenberg M. Inhibition of adrenergic human prostate smooth muscle contraction by the inhibitors of c-Jun N-terminal kinase, SP600125 and BI-78D3. Br J Pharmacol. 2012 Jul;166(6):1926-35. doi: 10.1111/j.1476-5381.2012.01919.x. PubMed PMID: 22364229; PubMed Central PMCID: PMC3402815.
17: Rahman M, Zhang Z, Mody AA, Su DM, Das HK. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis. Brain Res. 2012 Apr 11;1448:117-28. doi: 10.1016/j.brainres.2012.01.066. Epub 2012 Feb 3. PubMed PMID: 22353755; PubMed Central PMCID: PMC3310381.
18: Marozin S, Altomonte J, Apfel S, Dinh PX, De Toni EN, Rizzani A, Nüssler A, Kato N, Schmid RM, Pattnaik AK, Ebert O. Posttranslational modification of vesicular stomatitis virus glycoprotein, but not JNK inhibition, is the antiviral mechanism of SP600125. J Virol. 2012 May;86(9):4844-55. doi: 10.1128/JVI.06649-11. Epub 2012 Feb 15. PubMed PMID: 22345438; PubMed Central PMCID: PMC3347359.
19: Pereira AC, Soares-Martins JA, Leite FG, Da Cruz AF, Torres AA, Souto-Padrón T, Kroon EG, Ferreira PC, Bonjardim CA. SP600125 inhibits Orthopoxviruses replication in a JNK1/2 -independent manner: Implication as a potential antipoxviral. Antiviral Res. 2012 Jan;93(1):69-77. doi: 10.1016/j.antiviral.2011.10.020. Epub 2011 Nov 2. PubMed PMID: 22068148.
20: Liu H, Sun H, Liu C. Interference of the apoptotic signaling pathway in RGC stress response by SP600125 in moderate ocular hypertensive rats. Chin J Physiol. 2011 Apr 30;54(2):124-32. Erratum in: Chin J Physiol. 2011 Jun 30;54(3):203. PubMed PMID: 21789894.

Explore Compound Types